molecular formula C25H18O B1351415 3,3-Diphenyl-3H-benzo[f]chromene CAS No. 4222-20-2

3,3-Diphenyl-3H-benzo[f]chromene

Cat. No.: B1351415
CAS No.: 4222-20-2
M. Wt: 334.4 g/mol
InChI Key: UBNNJVRNPJVYBU-UHFFFAOYSA-N
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Description

3,3-Diphenyl-3H-benzo[f]chromene is a heterocyclic compound with the molecular formula C25H18O. It is a member of the chromene family, characterized by a benzene ring fused to an oxygen-containing pyran ring.

Biochemical Analysis

Biochemical Properties

3,3-Diphenyl-3H-benzo[f]chromene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular functions, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of different metabolites within the cell. The compound’s metabolism can lead to the formation of various intermediate products, which may have their own biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 3,3-Diphenyl-3H-benzo[f]chromene typically involves cyclization reactions. One common method is the cyclocondensation of β-carbonyl-substituted benzo[f]chromenes. This reaction often requires specific catalysts and conditions to achieve high yields . Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

3,3-Diphenyl-3H-benzo[f]chromene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Diphenyl-3H-benzo[f]chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-3H-benzo[f]chromene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3,3-Diphenyl-3H-benzo[f]chromene can be compared with other chromene derivatives, such as:

Properties

IUPAC Name

3,3-diphenylbenzo[f]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c1-3-10-20(11-4-1)25(21-12-5-2-6-13-21)18-17-23-22-14-8-7-9-19(22)15-16-24(23)26-25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNJVRNPJVYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063365
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4222-20-2
Record name 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4222-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Naphtho(2,1-b)pyran, 3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: NPY is a photochromic compound, meaning it undergoes a reversible color change upon exposure to UV light. [, , ] This unique characteristic makes it a promising candidate for applications such as variable optical transmission materials, photomodulated materials, and photoswitchable systems. [, , ]

A: UV irradiation causes the pyranic ring in NPY to open, forming colored open forms called photomerocyanines. These photomerocyanines exist as different isomers, primarily transoid-cis and transoid-trans. [, , ] Removing the UV source initiates a thermal back-isomerization process, returning the molecule to its colorless closed-ring form. []

A: Studies have shown that solvent polarity significantly impacts the absorption spectra of the colored open forms and the kinetics of the thermal bleaching process. [] For instance, embedding NPY in organically modified silica films with varying polarities demonstrated a shift of up to 35 nm in the absorption band of the open form, impacting the perceived color. [] Additionally, increasing the solvent viscosity can slow down the thermal cyclization rate. []

A: UV irradiation of NPY initially forms the transoid-cis isomer as the predominant colored species. [, ] Further irradiation can lead to the formation of the transoid-trans isomer, typically a long-lived photoproduct. [] NMR spectroscopy studies have been instrumental in identifying and characterizing these isomers. [, ] Additionally, a third, short-lived isomer is often observed during the initial stages of the photochromic process. []

A: Understanding the reaction kinetics, particularly the thermal fading process, is crucial for practical applications. [, ] By analyzing the bleaching rate of the different photomerocyanine isomers, researchers can tailor the fading time for specific applications. [] For instance, ellipsometry techniques allow for high-accuracy characterization of the dynamic photochromic transitions and determination of kinetic constants. []

A: Introducing different substituents on the NPY scaffold significantly impacts its photochromic behavior. [, , , , , , ] For example, incorporating a dimethylamino group at the 8-position leads to a significant bathochromic shift (red-shift) in the absorption of the colored form. [] Similarly, attaching thiophene units via an acetylenic junction can influence the excited state dynamics and the overall photochromic efficiency. [, ]

A: Computational methods, such as ab initio calculations, are essential for exploring the potential energy surfaces involved in the photochromic process. [] These calculations provide valuable insights into the barriers separating different isomeric forms, both in the ground and excited states, and aid in understanding the step-by-step dynamics of the photoreaction. []

A: NPY derivatives have shown potential in various fields. For example, incorporating a ureido group can induce self-assembling properties, leading to the development of photoswitchable supramolecular architectures. [] Furthermore, incorporating azacrown ether units enables light-controlled complexation with metal cations, opening possibilities for applications such as sensors and molecular switches. [, ]

A: Yes, researchers have successfully embedded NPY into various matrices like sol-gel prepared organically modified silica films [] and polyurea microcapsules. [] These systems offer enhanced stability and facilitate the development of functional devices. For instance, microencapsulation with polyurea via interfacial polymerization provides protection from environmental factors and improves the material's longevity. []

A: Despite its promising properties, NPY faces challenges like potential photodegradation upon prolonged UV exposure. [] Research focuses on enhancing its photostability, for example, by incorporating photostabilizers like bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate (HALS 770) during microencapsulation. []

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